molecular formula C9H11F2N3O3 B12858019 4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B12858019
M. Wt: 247.20 g/mol
InChI Key: NMXZKMPGBMBKTD-UBKIQSJTSA-N
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Description

2’,3’-Dideoxy-3’,5-difluorocytidine is a synthetic nucleoside analog with significant antiviral properties. It is primarily used in the treatment of viral infections such as HIV and AIDS. The compound inhibits the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA, thereby halting viral replication.

Preparation Methods

The synthesis of 2’,3’-Dideoxy-3’,5-difluorocytidine involves several steps, starting with the preparation of the nucleoside analog. The synthetic route typically includes the fluorination of cytidine derivatives under controlled conditions. Industrial production methods often involve large-scale chemical synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality .

Chemical Reactions Analysis

2’,3’-Dideoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’,3’-Dideoxy-3’,5-difluorocytidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.

    Biology: The compound is used in studies involving DNA synthesis and repair mechanisms.

    Medicine: It is a potent antiviral drug used in the treatment of HIV and AIDS, especially in cases where patients have developed resistance to other antiviral drugs.

    Industry: The compound is produced in large quantities for pharmaceutical applications

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’,5-difluorocytidine involves the inhibition of the reverse transcriptase enzyme. This enzyme is crucial for the conversion of viral RNA to DNA, a key step in the replication of retroviruses like HIV. By inhibiting this enzyme, the compound effectively halts viral replication. The molecular targets include the active site of the reverse transcriptase enzyme, and the pathways involved are those related to viral DNA synthesis .

Comparison with Similar Compounds

2’,3’-Dideoxy-3’,5-difluorocytidine is unique among nucleoside analogs due to its dual fluorination, which enhances its antiviral activity. Similar compounds include:

    2’,3’-Dideoxy-5-fluorocytidine: Another nucleoside analog with antiviral properties.

    2’,3’-Dideoxy-3’-fluorouridine: Known for its antitumor activity.

    Lamivudine (3TC): A widely used antiviral drug for HIV and hepatitis B.

These compounds share similar mechanisms of action but differ in their specific chemical modifications and therapeutic applications.

Properties

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.20 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O3/c10-4-1-7(17-6(4)3-15)14-2-5(11)8(12)13-9(14)16/h2,4,6-7,15H,1,3H2,(H2,12,13,16)/t4-,6+,7+/m0/s1

InChI Key

NMXZKMPGBMBKTD-UBKIQSJTSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)F

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)F

Origin of Product

United States

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